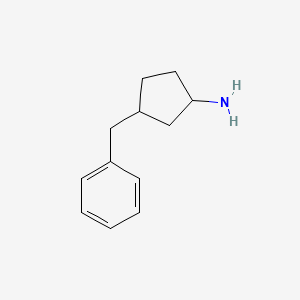

3-Benzylcyclopentan-1-amine

Description

Contextual Significance of Cyclic Amines in Synthetic Chemistry

Cyclic amines are foundational structural motifs that are omnipresent in a vast array of natural products and synthetic pharmaceuticals. mdpi.com Their prevalence underscores their importance as key building blocks in the creation of medicinally and biologically relevant molecules. mdpi.com The nitrogen-containing ring system can be a crucial pharmacophore, influencing a molecule's solubility, basicity, and ability to interact with biological targets. wikipedia.org Saturated cyclic amines, in particular, are prominent features in numerous clinically used drugs, highlighting their role in the development of antibiotics, anticancer agents, and antidepressants. mdpi.com The development of novel synthetic methodologies to create functionalized cyclic amines is an active area of research, driven by the continuous demand for new therapeutic agents. rsc.org

Overview of Benzyl-Substituted Cyclopentane (B165970) Scaffolds in Molecular Design

The cyclopentane ring, a five-membered carbocycle, is a versatile and frequently encountered scaffold in bioactive molecules. researchgate.net Its non-planar, flexible nature allows it to present substituents in a variety of spatial orientations, which can be critical for binding to biological targets. biomedres.us When a benzyl (B1604629) group is appended to this scaffold, it introduces a significant structural and electronic element. The benzyl group, consisting of a phenyl ring attached to a methylene (B1212753) bridge, can engage in various non-covalent interactions, including hydrophobic and π-stacking interactions, which are often key to a molecule's biological activity. wikipedia.org

The combination of a cyclopentane ring with a benzyl substituent creates a scaffold that can be explored for a wide range of applications. For instance, cyclopentane derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and antiviral agents. researchgate.net The benzyl group itself is a component of many pharmaceuticals and can influence properties such as metabolic stability and receptor affinity. wikipedia.org

Research Landscape and Potential Applications of 3-Benzylcyclopentan-1-amine

While specific research on 3-Benzylcyclopentan-1-amine is limited, the known properties of its constituent parts allow for informed speculation about its potential applications. The primary amine group is a key functional handle that can be readily modified to create a library of derivatives for screening in various assays. wikipedia.org The benzyl-substituted cyclopentane core provides a three-dimensional structure that could be advantageous in drug discovery programs. researchgate.net

Given the established roles of similar molecules, 3-Benzylcyclopentan-1-amine could serve as a valuable intermediate in the synthesis of more complex molecules. Its potential applications could span various areas of medicinal chemistry, including the development of novel central nervous system agents, antiviral compounds, or enzyme inhibitors. The exploration of its stereochemistry and the synthesis of its enantiomerically pure forms would be a critical next step in elucidating its full potential.

Table 2: Comparison of Related Benzyl-Substituted Amines

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference from 3-Benzylcyclopentan-1-amine |

|---|---|---|---|

| 1-Benzylcyclopentan-1-amine | C12H17N | 175.27 | Amine and benzyl groups are on the same carbon atom. |

| 2-Benzylcyclopentan-1-amine | C12H17N | 175.27 | Benzyl group is on the adjacent carbon to the amine group. |

| 3-Benzylcyclobutan-1-amine | C11H15N | 161.25 | Features a four-membered cyclobutane (B1203170) ring instead of a five-membered ring. |

Structure

3D Structure

Properties

IUPAC Name |

3-benzylcyclopentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBQISJWMAKZSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1409471-50-6 | |

| Record name | 3-benzylcyclopentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Benzylcyclopentan 1 Amine

Direct Synthetic Routes to 3-Benzylcyclopentan-1-amine

Direct synthetic routes to 3-benzylcyclopentan-1-amine primarily involve the functional group transformation of a pre-formed benzylcyclopentane skeleton. These methods are often favored for their efficiency and high yields.

Reductive Amination Approaches

Reductive amination is a highly effective and widely used method for the synthesis of amines from carbonyl compounds. This process involves two key steps: the formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, followed by the reduction of this intermediate to the target amine. masterorganicchemistry.com For the synthesis of 3-benzylcyclopentan-1-amine, the most direct precursor is 3-benzylcyclopentan-1-one. nih.gov

The reaction begins with the treatment of 3-benzylcyclopentan-1-one with ammonia (B1221849) or an ammonia source to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the protonated imine over the starting ketone. masterorganicchemistry.com The choice of reducing agent and reaction conditions can be optimized to maximize the yield of the final product. masterorganicchemistry.com This method is advantageous as it is typically a one-pot procedure that avoids the isolation of the unstable imine intermediate.

Cyclization Strategies for Cyclopentane (B165970) Ring Formation

Radical cyclization represents a powerful tool for the construction of cyclic systems, including the five-membered rings found in cyclopentane derivatives. nih.govrsc.org These reactions typically proceed via the formation of a carbon-centered radical which then attacks an intramolecular double bond in a 5-exo-trig cyclization, a kinetically favored process. acs.org

A hypothetical route to a benzylcyclopentane precursor could involve a 1,6-diene substrate. For instance, a diene appropriately substituted with a benzyl (B1604629) group could undergo a thioacid-mediated radical cyclization. acs.org The reaction, often initiated by a radical initiator under UV irradiation, would form a functionalized benzylcyclopentane derivative. acs.org Subsequent chemical modifications would then be necessary to convert the functional group resulting from the cyclization into the required amine. The versatility of radical reactions allows for tolerance of various functional groups, making it a robust strategy in complex molecule synthesis. mdpi.com

Metal-catalyzed cycloaddition reactions provide another elegant approach to the synthesis of cyclopentane rings. Palladium-catalyzed [3+2] cycloaddition of alkylidenecyclopropanes with imines, for example, can generate substituted five-membered rings. While not a direct route to 3-benzylcyclopentan-1-amine, this type of methodology could be adapted to create a suitably substituted cyclopentyl amine precursor.

Another relevant strategy is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of click chemistry. researchgate.net While this reaction forms a triazole ring, it demonstrates the power of metal catalysis in ring formation. Conceptually, other transition-metal-catalyzed processes that facilitate the coupling of two components to form a five-membered carbocycle could be envisioned to build the benzylcyclopentane scaffold.

Transformation of Precursor Cyclopentanones or Derivatives

The most practical and direct syntheses of 3-benzylcyclopentan-1-amine rely on the availability of cyclopentanone (B42830) precursors such as 3-benzylcyclopentan-1-one and 4-benzylcyclopentane-1,3-dione. nih.govrsc.org

As detailed in section 2.1.1, the transformation of 3-benzylcyclopentan-1-one into 3-benzylcyclopentan-1-amine is efficiently achieved through reductive amination. masterorganicchemistry.comnih.gov This remains the most straightforward synthetic pathway.

Another potential precursor is 4-benzylcyclopentane-1,3-dione. rsc.org This dione (B5365651) offers multiple reactive sites. Selective reduction of one ketone group to a hydroxyl group, followed by conversion to a leaving group and subsequent nucleophilic substitution with an amine source, is a possible, though multi-step, route. Alternatively, the dione could be converted to a mono-oxime, which could then be reduced to the amine. The presence of the second ketone functionality would likely require the use of protecting groups to achieve the desired regioselectivity.

Table 1: Key Precursors and Their Transformation to 3-Benzylcyclopentan-1-amine

| Precursor Compound | CAS Number | Key Transformation Method |

| 3-Benzylcyclopentan-1-one | 85163-16-2 | Reductive Amination |

| 4-Benzylcyclopentane-1,3-dione | Not Available | Multi-step conversion (e.g., selective reduction, oximation) |

Stereoselective Synthesis of 3-Benzylcyclopentan-1-amine Enantiomers and Diastereomers

The structure of 3-benzylcyclopentan-1-amine contains two stereocenters, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The synthesis of a single, specific stereoisomer requires stereoselective methods.

A key strategy for achieving stereoselectivity would be to use an enantiomerically pure precursor. For example, the asymmetric oxidation of 3-benzylcyclopentane-1,2-dione using a stoichiometric amount of a Ti(OiPr)₄/tartaric ester/tBuOOH complex has been shown to produce chiral 2-substituted 5-oxotetrahydrofuran-2-carboxylic acids with high enantiomeric excess. clockss.org A similar asymmetric approach targeting the reduction of 3-benzylcyclopentan-1-one could provide access to enantiomerically enriched (1R, 3R)-, (1S, 3S)-, (1R, 3S)-, or (1S, 3R)-3-benzylcyclopentanol. This chiral alcohol could then be converted to the corresponding amine with retention or inversion of configuration at C1, for instance, via a Mitsunobu reaction with an appropriate nitrogen nucleophile or by conversion to a sulfonate ester followed by substitution with azide (B81097) and subsequent reduction.

Another approach involves diastereoselective reduction of the imine formed from 3-benzylcyclopentan-1-one. By using a chiral reducing agent or a chiral auxiliary attached to the nitrogen, it may be possible to control the facial selectivity of the hydride attack on the C=N double bond, leading to an enrichment of one diastereomer over the other. Subsequent separation of the diastereomers, for example by chromatography or crystallization, followed by removal of the chiral auxiliary, would yield the enantiomerically pure amine.

Chiral Auxiliaries and Catalysts in Enantioselective Routes

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts or auxiliaries that create a chiral environment for the reaction, favoring the formation of one enantiomer over the other.

In recent years, transition-metal catalysis has emerged as a powerful tool for creating chiral molecules. For instance, enantioselective synthesis of cyclic compounds can be achieved through C–H alkylation/cyclization reactions. A combination of a ruthenium complex, such as [Ru(p-cymene)Cl2]2, and a specifically designed chiral spiro carboxylic acid can serve as a highly effective catalyst system. kyoto-u.ac.jp This combination creates a chiral pocket that directs the reactants to form a product with high enantioselectivity. kyoto-u.ac.jp While applied to the synthesis of 1,2-benzothiazine 1-imines, this principle of using a metal and a chiral ligand is a fundamental strategy applicable to the synthesis of other chiral molecules.

Biocatalysis offers another advanced route for asymmetric synthesis. Engineered enzymes, particularly hemoproteins like myoglobin, have been developed to catalyze reactions that are not found in nature. rochester.edu These biocatalysts can be used for the asymmetric N-H carbene insertion into aromatic amines, a direct method for forming a C-N bond and creating a chiral center. rochester.edu By engineering the protein's structure around the active site, scientists can fine-tune the catalyst to achieve high activity and stereoinduction for a specific reaction. rochester.edu This approach represents a growing field in the synthesis of optically active amines. rochester.edu

Table 1: Examples of Catalytic Systems for Asymmetric Amine Synthesis This table is based on general principles of asymmetric catalysis and provides examples of catalyst types relevant to the synthesis of chiral amines.

| Catalyst Type | Components | Principle of Action | Potential Application |

|---|---|---|---|

| Metal/Chiral Ligand | Ruthenium (Ru) complex + Chiral Carboxylic Acid | The chiral ligand coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the C-H functionalization. kyoto-u.ac.jp | Enantioselective C-H alkylation to form a chiral center in a cyclic amine precursor. |

| Biocatalyst | Engineered Myoglobin Variants | The protein's chiral pocket orients the substrates to favor the formation of one enantiomer during the carbene N-H insertion reaction. rochester.edu | Asymmetric synthesis of chiral amines from diazo esters and anilines. |

Diastereoselective Synthesis of 3-Benzylcyclopentan-1-amine Precursors

Often, the most effective way to control the stereochemistry of a final product is to establish the desired stereocenters in an earlier intermediate, or precursor. This is known as a diastereoselective synthesis.

A key precursor for 3-benzylcyclopentan-1-amine is 3-benzyl-1,2-cyclopentanedione. clockss.org This dione can be synthesized and then subjected to an asymmetric oxidation. Using a catalytic system composed of titanium(IV) isopropoxide (Ti(OiPr)4), a chiral tartaric ester (like diethyl tartrate), and an oxidant (tBuOOH), the dione can be converted into a 2-substituted 5-oxotetrahydrofuran-2-carboxylic acid. clockss.org This reaction proceeds with high enantiomeric excess (up to 94% ee), effectively setting the stereochemistry at the carbon that will eventually be C3 of the target amine. clockss.org The resulting lactone is a versatile intermediate that can be further modified to introduce the amine functionality.

Another powerful method involves the cyclization of acyclic starting materials to form the cyclopentane ring with the desired substituents. Free-radical mediated cyclization of 1,6-dienes is one such approach. acs.org This method can be used to synthesize highly functionalized cyclopentane rings. For example, a diene can be cyclized in the presence of a thioacid to yield a product like diethyl-3-((acetylthio)methyl)-4-benzylcyclopentane-1,1-dicarboxylate. acs.org This precursor contains the necessary benzyl group at the correct relative position and functional groups that can be chemically transformed into the amine of the target molecule.

Table 2: Catalytic Asymmetric Oxidation of 3-Benzyl-1,2-cyclopentanedione Data derived from research on the catalytic oxidation of 3-substituted 1,2-cyclopentanediones. clockss.org

| Catalyst Loading (mol equiv. Ti(OiPr)4) | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 0.3 | (+)-Diethyl Tartrate | 68 | 94 |

| 0.2 | (+)-Diethyl Tartrate | 72 | 94 |

| 0.3 | (+)-Diisopropyl Tartrate | 65 | 92 |

Dynamic Kinetic Resolutions for Amine Synthesis

Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This process combines a rapid, in-situ racemization of the starting material with a highly enantioselective, irreversible reaction. princeton.edu This ensures that as one enantiomer is consumed by the selective reaction, the remaining enantiomer continuously equilibrates back to a 1:1 mixture, providing more of the reactive enantiomer until the starting material is fully converted. wikipedia.orgprinceton.edu

This method has been successfully applied to the synthesis of chiral primary amines. researchgate.net The process typically involves two distinct catalysts working in concert. A palladium nanocatalyst is often used to facilitate the rapid racemization of the chiral amine. researchgate.net Simultaneously, an enzyme, such as a thermostable lipase (B570770) (e.g., Novozym 435), performs a highly selective kinetic resolution, usually through acylation. researchgate.netrsc.org The lipase selectively acylates one enantiomer of the amine, leaving the other untouched. Because the palladium catalyst continuously racemizes the unreacted amine, the entire starting material is eventually converted into the single, acylated enantiomer. researchgate.net This dual-catalyst system is highly efficient for producing enantiopure benzyl amines and related compounds. researchgate.net

Table 3: Key Components for Dynamic Kinetic Resolution of Primary Benzyl Amines This table summarizes a typical DKR process for primary benzyl amines based on established research. researchgate.net

| Component | Function | Example |

|---|---|---|

| Racemization Catalyst | Rapidly interconverts the (R) and (S) enantiomers of the starting amine. | Palladium nanocatalyst |

| Resolution Catalyst | Selectively reacts with one enantiomer. | Thermostable Lipase (Novozym 435) |

| Acylating Agent | Irreversibly derivatizes the selected enantiomer. | An acyl donor (e.g., an ester) |

| Solvent | Provides a suitable medium for both catalysts. | Toluene or similar organic solvent |

Protecting Group Strategies for the Amine Functionality of 3-Benzylcyclopentan-1-amine

In multi-step organic synthesis, it is often necessary to temporarily "protect" a reactive functional group, such as an amine, to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org A protecting group is a reversible derivative that renders the functional group inert to specific reaction conditions. organic-chemistry.org After the desired transformation is complete, the protecting group is removed to regenerate the original amine.

The amine functionality is nucleophilic and can react with electrophiles. organic-chemistry.org Converting the amine into a carbamate (B1207046) is a common strategy to decrease its nucleophilicity. Widely used carbamate protecting groups include:

tert-Butoxycarbonyl (Boc): This group is stable under a wide range of conditions but is easily removed with strong acids like trifluoroacetic acid (TFA). tcichemicals.com

Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to many conditions but is typically removed by catalytic hydrogenolysis (reaction with hydrogen gas and a palladium catalyst). tcichemicals.comlibretexts.org

Another common protecting group is the Benzyl (Bn) group itself, which is also removed via hydrogenolysis. tcichemicals.comorganic-chemistry.org

A key concept in complex synthesis is orthogonal protection , which allows for the selective removal of one protecting group in the presence of others. organic-chemistry.org For example, a molecule might contain both a Boc-protected amine and a Cbz-protected amine. The Boc group can be removed with acid without affecting the Cbz group, and the Cbz group can later be removed by hydrogenolysis without affecting the Boc group (if it were still present). organic-chemistry.orgtcichemicals.com This strategy provides chemists with precise control over which part of the molecule reacts at each step.

Table 4: Common Protecting Groups for Amines This interactive table summarizes the properties and deprotection methods for common amine protecting groups. tcichemicals.comlibretexts.org

| Protecting Group | Abbreviation | Structure | Common Deprotection Conditions | Stability |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | (CH₃)₃COCO- |

Strong Acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis, and many nucleophiles. tcichemicals.com |

| Benzyloxycarbonyl | Cbz or Z | C₆H₅CH₂OCO- |

Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. tcichemicals.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₃H₉CH₂OCO- |

Base (e.g., Piperidine) | Stable to acidic conditions and hydrogenolysis. tcichemicals.com |

| Benzyl | Bn | C₆H₅CH₂- |

Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to many non-reductive conditions. tcichemicals.com |

Advanced Spectroscopic and Structural Elucidation of 3 Benzylcyclopentan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. For 3-benzylcyclopentan-1-amine, both ¹H and ¹³C NMR would provide crucial information. The compound exists as two diastereomers, cis and trans. The relative orientation of the benzyl (B1604629) and amine groups significantly influences the chemical shifts and coupling constants of the cyclopentyl ring protons.

¹³C NMR spectroscopy provides information on the number of unique carbon atoms in the molecule. The carbon atoms of the cyclopentyl ring would appear in the aliphatic region, while the carbons of the benzyl group would be found in the aromatic region. The carbon attached to the nitrogen atom (C1) is expected to be deshielded and appear at a chemical shift of around 50-60 ppm. libretexts.org The stereochemistry (cis or trans) would influence the chemical shifts of the cyclopentyl ring carbons due to differing steric environments.

Expected ¹H NMR Data for 3-Benzylcyclopentan-1-amine: This table is predictive and based on known chemical shift ranges for similar structural motifs.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (C₆H₅) | 7.10 - 7.35 | Multiplet | - |

| Benzyl (CH₂) | 2.50 - 2.80 | Doublet | ~7 |

| Methine (CH-N) | 3.00 - 3.50 | Multiplet | - |

| Methine (CH-CH₂) | 2.20 - 2.60 | Multiplet | - |

| Cyclopentyl (CH₂) | 1.20 - 2.10 | Multiplet | - |

| Amine (NH₂) | 1.00 - 2.50 | Broad Singlet | - |

Expected ¹³C NMR Data for 3-Benzylcyclopentan-1-amine: This table is predictive and based on known chemical shift ranges for similar structural motifs.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aromatic (C-ipso) | ~142 |

| Aromatic (C-ortho, C-meta, C-para) | 126 - 129 |

| Benzyl (CH₂) | ~40 |

| Methine (C-N) | ~55-60 |

| Methine (C-CH₂) | ~45-50 |

| Cyclopentyl (CH₂) | 25 - 40 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by providing a highly accurate mass measurement. For 3-benzylcyclopentan-1-amine, with a molecular formula of C₁₂H₁₇N, the expected exact mass can be calculated. This experimental value would then be compared to the theoretical mass to confirm the molecular formula with a high degree of confidence. unibo.it

The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is the case for 3-benzylcyclopentan-1-amine. libretexts.org Predicted collision cross-section (CCS) values, which are dependent on the ion's size, shape, and charge, can also be calculated for different adducts of the molecule. uni.lu

Calculated Exact Mass for 3-Benzylcyclopentan-1-amine (C₁₂H₁₇N):

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₂H₁₈N⁺ | 176.1434 |

| [M+Na]⁺ | C₁₂H₁₇NNa⁺ | 198.1253 |

| [M]⁺˙ | C₁₂H₁₇N⁺˙ | 175.1356 |

These calculated values serve as a benchmark for experimental HRMS analysis.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule through their vibrational modes.

Infrared (IR) Spectroscopy: For 3-benzylcyclopentan-1-amine, the IR spectrum is expected to show characteristic absorption bands. As a primary amine, it should exhibit a pair of N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org These two bands arise from the symmetric and asymmetric stretching vibrations of the NH₂ group. libretexts.org Other expected absorptions include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=C stretching for the benzene (B151609) ring. The IR spectrum of the related compound, benzylamine, shows N-H stretching bands around 3372 and 3303 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring-breathing mode, typically give strong signals in the Raman spectrum. The C-H stretching vibrations would also be visible.

Expected Vibrational Frequencies for 3-Benzylcyclopentan-1-amine: This table is predictive and based on typical group frequencies.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| N-H (Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Weak to Medium |

| N-H (Amine) | Scissoring | 1590 - 1650 | Weak |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Strong |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Strong |

| C=C (Aromatic) | Ring Stretch | 1450 - 1600 | Strong |

| C-N | Stretch | 1020 - 1250 | Medium |

X-ray Crystallography for Absolute Configuration Determination of Crystalline Forms

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. scholaris.ca For a chiral molecule like 3-benzylcyclopentan-1-amine, which exists as enantiomeric pairs of its cis and trans diastereomers, X-ray crystallography of a single enantiomer or a diastereomerically pure crystalline derivative would unambiguously establish the relative and absolute stereochemistry.

If 3-benzylcyclopentan-1-amine or a suitable crystalline derivative were to be analyzed, the resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles. This information would definitively confirm the connectivity and the cis or trans relationship between the benzyl and amino substituents on the cyclopentane (B165970) ring. Furthermore, for a non-centrosymmetric crystal containing a single enantiomer, the absolute configuration (R or S at each stereocenter) could be determined using anomalous dispersion effects.

While no crystal structure for 3-benzylcyclopentan-1-amine itself is currently available in the public domain, this technique remains the gold standard for unequivocal structural and stereochemical assignment in the solid state.

Reactivity and Chemical Transformations of 3 Benzylcyclopentan 1 Amine

Reactions at the Amine Nitrogen Center

The primary amine group in 3-benzylcyclopentan-1-amine is a versatile functional handle for the synthesis of a diverse array of derivatives through reactions at the nitrogen center.

N-alkylation of primary amines like 3-benzylcyclopentan-1-amine with alkyl halides is a fundamental transformation that introduces alkyl groups onto the nitrogen atom. rsc.orgwikipedia.org This reaction typically proceeds via a nucleophilic substitution mechanism. However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.orgopenstax.org To achieve selective mono-alkylation, specific strategies such as using a large excess of the primary amine or employing protecting groups may be necessary. The reaction of amines with benzyl (B1604629) halides is a common example of this type of transformation. rsc.org

N-acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. testbook.comyoutube.com This reaction is generally a robust and high-yielding process. tandfonline.com The use of a base is often required to neutralize the hydrogen halide byproduct formed when using acyl chlorides, which would otherwise protonate the starting amine and render it non-nucleophilic. youtube.com Unlike alkylation, over-acylation is typically not an issue because the resulting amide is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the carbonyl group. testbook.com

| Reaction Type | Reagent Class | Product Class | General Conditions |

| N-Alkylation | Alkyl Halides (e.g., Benzyl bromide) | Secondary Amines, Tertiary Amines, Quaternary Ammonium Salts | Often requires a base; control of stoichiometry is crucial for selectivity. researchgate.netamazonaws.com |

| N-Acylation | Acyl Chlorides, Acid Anhydrides | Amides | Typically performed in the presence of a base (e.g., pyridine, triethylamine) to scavenge HCl. youtube.comlibretexts.org |

The formation of amides from 3-benzylcyclopentan-1-amine can be achieved through direct reaction with carboxylic acids, although this typically requires high temperatures and is often inefficient. libretexts.org More commonly, amides are synthesized by reacting the amine with activated carboxylic acid derivatives like acyl chlorides or by using coupling reagents. libretexts.orgnih.gov A variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation under mild conditions. nih.gov Boric acid and its derivatives have also been explored as catalysts for the direct amidation of carboxylic acids with amines. acs.orgorgsyn.org

Sulfonamides are important bioisosteres of amides and can be synthesized by reacting 3-benzylcyclopentan-1-amine with a sulfonyl chloride in the presence of a base. ijarsct.co.incbijournal.com This reaction is a general method for the preparation of sulfonamides from primary and secondary amines. ijarsct.co.in Alternative methods for sulfonamide synthesis include one-pot procedures starting from thiols or the use of specialized reagents that avoid the need for pre-formed sulfonyl chlorides. rsc.org

| Product Class | Synthetic Route | Key Reagents |

| Amides | Acylation with Carboxylic Acid Derivatives | Acyl Chlorides, Acid Anhydrides |

| Amides | Coupling Reaction | Carboxylic Acids, EDC/HOBt, DCC |

| Sulfonamides | Sulfonylation | Sulfonyl Chlorides, Base (e.g., Pyridine) |

| Sulfonamides | One-pot synthesis | Thiols, Oxidizing agents, Amine |

Primary amines readily react with aldehydes and ketones to form imines, also known as Schiff bases. jove.comchemistrysteps.com This condensation reaction is typically reversible and is often driven to completion by the removal of water. The reaction of 3-benzylcyclopentan-1-amine with a suitable aldehyde or ketone would yield the corresponding N-(3-benzylcyclopentyl)imine.

The resulting imine is a valuable intermediate for further transformations. A key reaction is the reduction of the imine to a secondary amine, a process known as reductive amination. d-nb.infojove.comnih.gov This can be achieved in a one-pot reaction by treating the carbonyl compound and the amine with a reducing agent that is selective for the imine over the carbonyl group, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). jove.com Alternatively, the imine can be isolated first and then reduced. chemistrysteps.com The imine can also be subjected to nucleophilic addition reactions, where a nucleophile attacks the electrophilic imine carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

| Reaction | Reactant | Intermediate/Product | Common Reagents |

| Imine Formation | Aldehyde or Ketone | Imine | Typically acid or base catalyzed, often with water removal. |

| Reductive Amination | Aldehyde or Ketone | Secondary Amine | NaBH3CN, NaBH(OAc)3, H2/Catalyst. d-nb.infojove.comacs.org |

Reactions Involving the Cyclopentane (B165970) Ring System

While reactions at the amine center are more prevalent, the cyclopentane ring of 3-benzylcyclopentan-1-amine can also undergo specific chemical transformations.

Direct functionalization of C-H bonds alpha to an amine is a challenging but valuable transformation. For cyclic secondary amines, methods have been developed for α-C–H bond functionalization through the in-situ generation of an imine intermediate followed by nucleophilic attack. nih.gov While this has been demonstrated for secondary amines, analogous direct functionalization of a primary amine like 3-benzylcyclopentan-1-amine at the C2 or C5 position would likely require a protecting group on the nitrogen to facilitate the desired reactivity and prevent side reactions at the N-H bond. The benzyl group is less activating towards the adjacent C-H bonds on the cyclopentane ring compared to the amine. However, under radical conditions or with strong bases, deprotonation and subsequent functionalization could potentially occur at the benzylic position (the CH group attached to the phenyl ring) or at the C3 position of the cyclopentane ring, though these reactions are not well-documented for this specific substrate.

The ring-opening of a stable five-membered ring like the cyclopentane in 3-benzylcyclopentan-1-amine is generally not a facile process and requires specific activation. Much of the literature in this area focuses on the ring-opening of strained cyclopropane (B1198618) derivatives to synthesize cyclopentylamines. researchgate.netscispace.combeilstein-journals.orgwiley.comacs.org For instance, donor-acceptor cyclopropanes can undergo ring-opening with nitrogen nucleophiles followed by cyclization to form cyclopentylamine (B150401) derivatives. Iron-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with alkenes is another route to polyfunctionalized cyclopentylamines. acs.org

Ring expansion reactions, for example from a cyclobutylmethyl system to a cyclopentyl system, are known but typically involve carbocationic intermediates generated from precursors other than simple amines. ugent.be While there is a lack of specific examples for ring-opening or expansion reactions starting directly from 3-benzylcyclopentan-1-amine, it is conceivable that under specific conditions, such as those involving radical intermediates or strong electrophiles, the cyclopentane ring could be cleaved or rearranged. However, these transformations are not considered typical reactivity for this class of compounds under standard laboratory conditions.

Reactivity of the Benzyl Moiety within the 3-Benzylcyclopentan-1-amine Framework

The reactivity of 3-benzylcyclopentan-1-amine is characterized by the interplay of its constituent functional groups: the primary amine on the cyclopentyl ring and the benzyl group. The benzyl moiety, consisting of a benzene (B151609) ring attached to a methylene (B1212753) (-CH2-) group, offers two primary sites for chemical transformation: the benzylic carbon and the aromatic ring itself.

Benzylic Functionalization (e.g., Oxidation, Halogenation)

Benzylic functionalization involves reactions at the carbon atom directly attached to the aromatic ring. This position is activated due to its ability to stabilize radical, cationic, or anionic intermediates through resonance with the benzene ring. rsc.org

Common benzylic oxidation reagents and their expected products are summarized in the table below. The primary amine group would likely require protection (e.g., as an amide) prior to oxidation to prevent side reactions.

Interactive Data Table: Potential Benzylic Oxidation Reactions

| Oxidizing Agent | Expected Major Product(s) | Reaction Conditions |

|---|---|---|

| Potassium Permanganate (B83412) (KMnO₄) | 3-(Benzoyl)cyclopentan-1-amine | Controlled, neutral/basic conditions |

| Chromic Acid (H₂CrO₄) | 3-(Benzoyl)cyclopentan-1-amine | Acidic conditions |

Halogenation: Benzylic C-H bonds can also undergo free-radical halogenation when treated with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction proceeds via a stabilized benzylic radical intermediate. For 3-benzylcyclopentan-1-amine, this would lead to the substitution of a hydrogen atom at the benzylic position with a halogen. As with oxidation, the amine group would likely need to be protected to avoid reacting with the halogenating agent.

Interactive Data Table: Potential Benzylic Halogenation

| Reagent | Expected Product | Conditions |

|---|---|---|

| N-Bromosuccinimide (NBS) | 3-(Bromo(phenyl)methyl)cyclopentan-1-amine | CCl₄, radical initiator (e.g., benzoyl peroxide) |

Aromatic Ring Modifications (e.g., Electrophilic Aromatic Substitution)

The primary amine (-NH₂) is a powerful activating group and an ortho, para-director due to the ability of its lone pair of electrons to participate in resonance and stabilize the carbocation intermediate (the sigma complex). libretexts.org However, the amine group's reactivity is highly pH-dependent. In strongly acidic conditions, which are common for many EAS reactions (e.g., nitration, sulfonation), the amine is protonated to form an ammonium group (-NH₃⁺). This protonated group is strongly deactivating and a meta-director because the positive charge withdraws electron density from the ring through an inductive effect, making pi-donation impossible. libretexts.orgmasterorganicchemistry.com

Therefore, controlling the outcome of electrophilic aromatic substitution on 3-benzylcyclopentan-1-amine often requires a protecting group strategy. libretexts.org The primary amine can be converted to an amide (e.g., an acetanilide (B955) derivative by reacting it with acetyl chloride or acetic anhydride). The resulting amide group is still an activating, ortho, para-director but is less reactive than the free amine. libretexts.org This moderation prevents multiple substitutions and, due to its steric bulk, often favors substitution at the para position over the ortho positions. libretexts.org After the EAS reaction, the protecting group can be removed by hydrolysis to regenerate the amine.

Interactive Data Table: Expected Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Conditions | Directing Effect | Major Product(s) (with Amide Protection) |

|---|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | ortho, para | N-(3-(4-Nitrobenzyl)cyclopentyl)acetamide |

| Halogenation | Br⁺, Cl⁺ | Br₂, FeBr₃ or Cl₂, AlCl₃ | ortho, para | N-(3-(4-Bromobenzyl)cyclopentyl)acetamide |

| Friedel-Crafts Alkylation | R⁺ | R-Cl, AlCl₃ | ortho, para | N-(3-(4-Alkylbenzyl)cyclopentyl)acetamide |

| Friedel-Crafts Acylation | RC=O⁺ | RCOCl, AlCl₃ | ortho, para | N-(3-(4-Acylbenzyl)cyclopentyl)acetamide |

Derivatives and Analogues of 3 Benzylcyclopentan 1 Amine

Synthesis of Substituted 3-Benzylcyclopentan-1-amine Analogues

The synthesis of analogues of 3-benzylcyclopentan-1-amine can be achieved through several established chemical transformations. A primary method for introducing the amine group and for N-alkylation is reductive amination. wikipedia.orgchemistrysteps.comlibretexts.org This process involves the reaction of a ketone, such as 3-benzylcyclopentan-1-one, with an amine in the presence of a reducing agent. wikipedia.orgmasterorganicchemistry.com For example, reacting the parent ketone with a primary amine like cyclopropylamine (B47189) can yield N-substituted analogues such as N-cyclopropyl-3-benzylcyclopentan-1-amine.

Furthermore, substitutions on the cyclopentane (B165970) ring can be incorporated by starting with appropriately functionalized precursors. A notable method involves the radical cyclization of 1,6-dienes to form highly substituted cyclopentane rings, which can then be further modified to introduce the amine functionality.

Table 1: Synthetic Approaches to Substituted 3-Benzylcyclopentan-1-amine Analogues

| Method | Description | Starting Materials | Product Type |

|---|---|---|---|

| Reductive Amination | Reaction of a ketone with an amine in the presence of a reducing agent (e.g., NaBH₃CN) to form a new C-N bond. libretexts.orgmasterorganicchemistry.com | 3-Benzylcyclopentan-1-one, Primary/Secondary Amine | N-Substituted analogue |

| Radical Cyclization | Thioacid-initiated cyclization of a 1,6-diene to form a substituted cyclopentane ring system. | 1,6-Diene, Thioacetic Acid | Substituted benzylcyclopentane carboxylate |

Stereoisomers and Enantiomers of 3-Benzylcyclopentan-1-amine

The structure of 3-benzylcyclopentan-1-amine contains two chiral centers at positions 1 and 3 of the cyclopentane ring. This chirality gives rise to the possibility of four distinct stereoisomers, which exist as two pairs of enantiomers: the (1R,3R) and (1S,3S) pair, and the (1R,3S) and (1S,3R) pair. The relative orientation of the benzyl (B1604629) and amine groups (cis or trans) defines the diastereomeric relationship between these pairs.

The synthesis and separation of these individual stereoisomers are critical in fields like medicinal chemistry. Asymmetric synthesis aims to produce a single desired stereoisomer. Techniques such as dynamic kinetic resolution (DKR) using transaminase enzymes have proven effective for producing single enantiomers of related cyclic amines. google.com Alternatively, racemic mixtures can be separated into their constituent enantiomers through chiral chromatography, for instance, using high-performance liquid chromatography (HPLC) with a chiral stationary phase. tesisenred.net The specific stereochemistry of related analogues, such as (1S,2R)-2-benzylcyclopentan-1-amine, has been determined and cataloged, highlighting the importance of stereochemical control in this class of compounds. nih.gov

Table 2: Possible Stereoisomers of 3-Benzylcyclopentan-1-amine

| Stereoisomer | Configuration at C1 | Configuration at C3 | Relationship |

|---|---|---|---|

| 1 | R | R | Enantiomer of (1S,3S) |

| 2 | S | S | Enantiomer of (1R,3R) |

| 3 | R | S | Enantiomer of (1S,3R) |

| 4 | S | R | Enantiomer of (1R,3S) |

Cyclopentane Ring Variations (e.g., 3-Benzylcyclobutan-1-amine, 2-Benzylcyclopentan-1-amine, 3-Benzylcyclohexan-1-amine)

Altering the size of the cycloalkane ring or the position of the substituents provides access to a range of structural analogues.

3-Benzylcyclobutan-1-amine: The synthesis of this four-membered ring analogue typically involves a multi-step process. This can begin with a cycloaddition reaction to form the cyclobutane (B1203170) ring, followed by the introduction of the benzyl group via nucleophilic substitution, and finally, amination through a reductive process to yield the target amine.

2-Benzylcyclopentan-1-amine: This positional isomer can be synthesized from 2-benzylcyclopentanone (B1335393). cambridgecore.org The ketone precursor itself is accessible through methods like the hydrogenation of 2-benzoyl cyclopentanone (B42830). Subsequent reductive amination of 2-benzylcyclopentanone provides the desired amine. cambridgecore.org Specific stereoisomers, such as (1S,2R)-2-benzylcyclopentan-1-amine hydrochloride, are known compounds. nih.govsigmaaldrich.com

3-Benzylcyclohexan-1-amine: The six-membered ring analogue can be prepared via reductive amination of 3-benzylcyclohexanone. nih.gov This approach allows for the synthesis of various N-substituted derivatives by choosing the appropriate primary or secondary amine for the reaction.

Table 3: Comparison of Ring-Varied Analogues

| Compound Name | Molecular Formula | Ring Size | Key Synthetic Precursor |

|---|---|---|---|

| 3-Benzylcyclobutan-1-amine | C₁₁H₁₅N uni.lu | 4 | 3-Benzylcyclobutanone |

| 2-Benzylcyclopentan-1-amine | C₁₂H₁₇N nih.gov | 5 | 2-Benzylcyclopentanone cambridgecore.org |

| 3-Benzylcyclohexan-1-amine | C₁₃H₁₉N | 6 | 3-Benzylcyclohexanone nih.gov |

Heterocyclic Derivatives Incorporating the 3-Benzylcyclopentan-1-amine Scaffold

The core structure of benzylcyclopentane can be incorporated into more complex heterocyclic systems. One notable pathway involves the transformation of functionalized 3-benzyl-1,2-cyclopentanediones. clockss.org Research has shown that a 3-substituted-1,2-cyclopentanedione bearing a Boc-protected aminoethyl group can undergo catalytic asymmetric oxidation. clockss.orgresearchgate.net This process can lead to the formation of spiro-lactone-lactams. clockss.org In this transformation, the atoms of the original cyclopentane ring, along with the amino-functionalized side chain, cyclize to form a spirocyclic compound containing both a lactone (a cyclic ester) and a lactam (a cyclic amide) ring. clockss.orgresearchgate.net Such spiroheterocycles are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. researchgate.netmdpi.com The synthesis of spiro-β-lactams from cyclopentane-containing precursors via methods like the Reformatsky reaction has also been reported. uc.pt

Computational and Theoretical Studies on 3 Benzylcyclopentan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. These calculations help in understanding molecular stability, reactivity, and potential reaction pathways.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed to elucidate reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor governing the reaction rate.

For a molecule like 3-benzylcyclopentan-1-amine, DFT studies could be used to explore various reactions, such as N-acylation, oxidation, or reactions involving the aromatic ring. Calculations, often using hybrid functionals like B3LYP with a basis set such as 6-31G(d,p), can model the step-by-step process of bond breaking and formation. epstem.netuni-greifswald.de For instance, in a hypothetical reaction with an electrophile, DFT could calculate the geometry of the transition state, providing insights into the stereoselectivity of the reaction. Studies on the cyclization of related 1,6-dienes have utilized DFT to understand the energies of transition states, which helps explain the preference for certain stereochemical outcomes. acs.org

Table 1: Example of DFT-Calculated Parameters for a Hypothetical Reaction This table illustrates the type of data generated from DFT studies on reaction mechanisms. The values are hypothetical.

| Reaction Step | Structure | Relative Energy (kcal/mol) | Key Geometric Parameter (e.g., forming bond length in Å) |

| Reactants | 3-Benzylcyclopentan-1-amine + Electrophile | 0.0 | N/A |

| Transition State | [Amine-Electrophile]‡ | +15.2 | 1.85 |

| Product | N-substituted product | -25.7 | 1.45 |

3-Benzylcyclopentan-1-amine is a flexible molecule due to the non-planar nature of the cyclopentane (B165970) ring and the rotational freedom of the benzyl (B1604629) and amine groups. Conformational analysis aims to identify the various possible three-dimensional arrangements (conformers) of the molecule and their relative stabilities.

Computational methods can systematically explore the potential energy surface to locate all stable conformers, which correspond to energy minima. The cyclopentane ring can adopt various puckered conformations, such as the "envelope" and "twist" forms. For each ring pucker, different orientations of the benzyl and amine substituents (axial vs. equatorial-like) are possible. By calculating the single-point energy of each optimized geometry, a hierarchy of conformer stabilities can be established. The conformer with the lowest energy is the most populated at equilibrium. This information is critical for understanding the molecule's average structure and how its shape influences its interactions and reactivity.

Table 2: Hypothetical Relative Energies of 3-Benzylcyclopentan-1-amine Conformers This table shows an example of results from a conformational analysis. Energies are relative to the most stable conformer.

| Conformer ID | Cyclopentane Pucker | Benzyl Group Orientation | Amine Group Orientation | Relative Energy (kcal/mol) |

| Conf-1 | Envelope | Equatorial | Equatorial | 0.00 |

| Conf-2 | Twist | Equatorial | Equatorial | 0.45 |

| Conf-3 | Envelope | Equatorial | Axial | 1.20 |

| Conf-4 | Envelope | Axial | Equatorial | 2.50 |

Molecular Dynamics Simulations for Intramolecular and Intermolecular Interactions

While quantum chemical calculations typically focus on static structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of molecular vibrations, conformational changes, and interactions with surrounding molecules, such as a solvent. revista-agroproductividad.org

For 3-benzylcyclopentan-1-amine, an MD simulation could reveal the dynamics of the cyclopentane ring, showing transitions between different puckered states. It can also model the flexibility of the benzyl group's side chain. When simulated in a solvent like water or ethanol, MD can detail the formation and lifespan of hydrogen bonds between the amine group and solvent molecules, providing a picture of its solvation shell. This is crucial for understanding its solubility and behavior in solution. Analysis of the simulation trajectory can yield important metrics like the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration (rGyr) to understand the molecule's compactness. researchgate.netrevista-agroproductividad.org

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. By calculating these properties, one can confirm the structure of a synthesized compound or predict the spectra for a yet-to-be-synthesized molecule.

For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like the Gauge-Independent Atomic Orbital (GIAO) approach, usually coupled with DFT, can predict the ¹H and ¹³C chemical shifts. epstem.net These calculated shifts are often correlated with experimental values to ensure correct peak assignments.

Table 3: Example of Predicted vs. Experimental Spectroscopic Data This table illustrates how computational data is compared with experimental results. Chemical shifts are hypothetical.

| Nucleus | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C (ipso-benzyl) | 141.5 | 142.1 | N-H stretch | 3350 | 3360 |

| C (benzylic CH₂) | 45.2 | 45.8 | C-H stretch (aromatic) | 3025 | 3030 |

| C (amine CH) | 58.9 | 59.5 | C=C stretch (aromatic) | 1600 | 1605 |

Quantitative Structure-Reactivity Relationship (QSAR) Analysis of Analogues

Quantitative Structure-Activity/Reactivity Relationship (QSAR) studies are statistical methods that attempt to correlate the chemical structure of a series of compounds with their reactivity or biological activity. mdpi.com A QSAR model is a mathematical equation that links calculated molecular properties (descriptors) to an observed outcome.

To perform a QSAR analysis on analogues of 3-benzylcyclopentan-1-amine, one would first need a dataset of similar compounds with measured reactivity data (e.g., reaction rate constants). For each compound in the series, a set of molecular descriptors would be calculated using computational software. These descriptors can encode various aspects of the molecule's structure:

Electronic: Dipole moment, partial atomic charges, ionization potential.

Steric: Molecular volume, surface area, radius of gyration.

Topological: Indices describing molecular branching and connectivity.

Hydrophobic: LogP (the logarithm of the partition coefficient).

Using statistical techniques like Multiple Linear Regression (MLR), a model is built to predict the reactivity based on a combination of these descriptors. mdpi.com Such a model can provide insights into the structural features that are most important for a given reaction and can be used to predict the reactivity of new, untested analogues. mdpi.com

Applications in Organic Synthesis and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral amines are fundamental components in the field of asymmetric synthesis, serving as starting materials for the construction of enantiomerically pure molecules. rsc.org The enantiomers of 3-benzylcyclopentan-1-amine represent versatile chiral building blocks for the synthesis of a variety of complex organic structures, particularly those containing a cyclopentane (B165970) ring, a motif prevalent in numerous biologically active natural products and pharmaceuticals. nih.govnih.gov

The asymmetric synthesis of polyfunctionalized cyclopentane derivatives is a significant area of organic synthesis. nih.gov Chiral cyclopentylamines, such as the enantiomers of 3-benzylcyclopentan-1-amine, can be utilized to introduce stereocenters with high fidelity. For instance, a multistep, one-pot process involving an asymmetric palladium(II)-catalyzed Overman rearrangement and a ruthenium(II)-catalyzed ring-closing metathesis has been developed for the efficient synthesis of enantiomerically enriched aminocyclopentenes. These products can then be further elaborated, for example, through stereoselective hydroxylation to yield cis-aminocyclopentenols, which are valuable building blocks for medicinal chemistry. nih.gov

Moreover, the synthesis of multifunctionalized chiral cyclopentyl- and cyclohexyl-amines has been achieved through the ring-opening of 2-azabicyclo structures, providing another route to access such valuable chiral synthons. rsc.org The presence of the benzyl (B1604629) group in 3-benzylcyclopentan-1-amine can also influence the stereochemical outcome of reactions at adjacent centers, making it a useful tool for diastereoselective transformations.

A summary of representative chiral cyclopentane derivatives and their synthetic utility is presented in the table below.

| Chiral Building Block | Synthetic Application | Key Transformation |

| (R)- or (S)-aminocyclopenta-2-enes | Synthesis of cis-aminocyclopenta-2-en-1-ols | Stereoselective hydroxylation |

| Multifunctionalized chiral cyclopentylamines | Access to complex chiral amines | Ring-opening of 2-azabicyclo compounds |

| Orthogonally functionalized 2-N-benzyl-N-α-methylbenzylamino-5-carboxymethyl-cyclopentane-1-carboxylic acid | Synthesis of β-peptides | Domino reaction involving Michael addition and cyclization |

Ligand Design and Application in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, where the ligand environment around a metal center dictates the stereochemical outcome of a reaction. nih.gov Primary amines are excellent starting points for the synthesis of a wide variety of chiral ligands, including Schiff bases, phosphine-amine (P,N) ligands, and N,N'-dioxides. 3-Benzylcyclopentan-1-amine, with its chiral scaffold and reactive primary amine, is a promising candidate for the development of novel ligands for asymmetric catalysis.

The synthesis of chiral P,N-ligands, for example, has been achieved through the hydrophosphination and hydroamination of acetylenedicarboxylates, promoted by a chiral cyclopalladated complex. nih.gov This methodology allows for the generation of enantiomerically pure ligands with multiple stereocenters. The cyclopentyl backbone of a ligand derived from 3-benzylcyclopentan-1-amine would provide a rigid and well-defined chiral environment, which is crucial for achieving high enantioselectivity in catalytic reactions.

Furthermore, chiral cyclopentadienyl (B1206354) ligands have been synthesized and their rhodium complexes have shown catalytic activity in C-H activation reactions, albeit with moderate enantioselectivity. nih.gov The benzyl group on the cyclopentane ring could be further functionalized to tune the steric and electronic properties of the resulting ligand, potentially leading to improved catalytic performance. Metal complexes of such ligands could find applications in a range of asymmetric transformations, including hydrogenations, C-C bond formations, and aminations.

The table below illustrates different classes of chiral ligands and their applications in asymmetric catalysis.

| Ligand Class | Metal | Catalytic Application |

| P,N-Ligands | Palladium | Asymmetric hydrophosphination and hydroamination |

| Cyclopentadienyl Ligands | Rhodium | Asymmetric C-H activation |

| Schiff Base Complexes | Various | Oxidation, reduction, and C-C bond formation |

Precursor for the Synthesis of Complex Organic Molecules

The cyclopentane framework is a common structural motif in a vast array of biologically active natural products and synthetic molecules. nih.gov As a substituted cyclopentane derivative, 3-benzylcyclopentan-1-amine can serve as a valuable precursor for the synthesis of more complex and biologically relevant molecules. mdpi.comnih.gov

The primary amine functionality of 3-benzylcyclopentan-1-amine allows for a wide range of chemical transformations, including N-alkylation, acylation, and condensation reactions, to build more elaborate structures. For example, it could be incorporated into peptide-like structures or used in the synthesis of alkaloids and other nitrogen-containing heterocycles. The synthesis of bioactive cyclodepsipeptides, for instance, often relies on chiral amino acid and amino alcohol building blocks. nih.gov

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the rapid assembly of complex molecules from simple precursors. mdpi.com 3-Benzylcyclopentan-1-amine could potentially be employed as a component in MCRs to generate libraries of novel compounds for biological screening. The development of new synthetic strategies for the construction of complex carbocyclic and heterocyclic ring systems is an ongoing area of research, and versatile building blocks like 3-benzylcyclopentan-1-amine are essential for these endeavors. psu.edu

Integration into Polymeric Materials or Functional Surfaces

The incorporation of functional molecules into polymers and onto surfaces is a key strategy for the development of advanced materials with tailored properties. The primary amine group of 3-benzylcyclopentan-1-amine provides a reactive handle for its integration into polymeric structures or for its attachment to functional surfaces. nih.govpolysciences.com

Amine-functionalized polymers are a versatile class of materials with applications in drug delivery, gene therapy, and catalysis. polysciences.com Cyclic amines can act as initiators for the ring-opening polymerization of cyclic esters like lactones, leading to the formation of polyesters with an amine end-group. vot.pl This approach could be used to synthesize polymers with a terminal 3-benzylcyclopentylamino group, which could then be further functionalized. Additionally, amine-containing monomers can be copolymerized with other monomers to introduce specific functionalities into the polymer backbone or as side chains. rsc.org The benzyl group can also influence the physical properties of the resulting polymer, such as its thermal stability and solubility. google.comresearchgate.net

In the realm of surface science, amine-terminated self-assembled monolayers (SAMs) are widely used to modify the properties of surfaces for applications in biosensors, electronics, and biocompatible coatings. nih.govrsc.org 3-Benzylcyclopentan-1-amine could be used to create SAMs on various substrates, such as silicon or gold. The benzyl group could play a role in the packing and organization of the monolayer, potentially leading to surfaces with unique wetting or adhesive properties. nih.gov The functionalization of surfaces with primary amines allows for the subsequent attachment of a wide range of molecules, including biomolecules, dyes, and nanoparticles, through well-established coupling chemistries. acs.org

The table below summarizes potential applications of 3-benzylcyclopentan-1-amine in materials science.

| Material Type | Method of Integration | Potential Application |

| Amine-functionalized Polymers | Ring-opening polymerization initiator, comonomer | Drug delivery, catalysis, specialty coatings |

| Self-Assembled Monolayers (SAMs) | Surface grafting | Biosensors, biocompatible surfaces, functional coatings |

| Polymer Nanoparticles | Self-assembly of amphiphilic copolymers | Nanotechnology, targeted drug delivery |

Emerging Research Directions and Future Perspectives for 3 Benzylcyclopentan 1 Amine

Development of Novel and Sustainable Synthetic Routes (e.g., Photocatalysis, Flow Chemistry)

Traditional synthetic methods for amines, such as the reductive amination of its precursor 3-benzylcyclopentanone (B2819764), are well-established. However, future research will likely focus on greener, more efficient, and highly selective methodologies.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. For 3-benzylcyclopentan-1-amine, photocatalysis offers intriguing possibilities. One prospective route involves the direct C-H amination of 3-benzylcyclopentane, bypassing the need for a pre-functionalized ketone. More plausibly, photocatalytic methods could enhance the efficiency of the final reductive amination step. For instance, a cooperative system using a photosensitizer could facilitate the reduction of the intermediate imine under low-energy visible light, minimizing waste and avoiding harsh reducing agents. Research on related photocatalytic C-C bond formations, such as the coupling of benzyl (B1604629) alcohol, has demonstrated high conversion rates under optimized conditions, suggesting the potential for similar success in C-N bond formations. rsc.org

Flow Chemistry: The transition from batch to continuous flow manufacturing is revolutionizing chemical synthesis, offering superior control over reaction parameters, enhanced safety, and simplified scalability. chemistryviews.org The synthesis of 3-benzylcyclopentan-1-amine is an ideal candidate for flow chemistry. A packed-bed reactor containing a heterogeneous catalyst could perform the reductive amination of 3-benzylcyclopentanone continuously. This setup allows for precise control of temperature, pressure, and residence time, leading to higher yields and purity. jst.org.in Furthermore, flow chemistry enables the "telescoping" of reaction steps, where the crude product from one reactor is fed directly into the next. This could involve an initial reactor for the formation of the 3-benzylcyclopentanone precursor, followed by an in-line amination and reduction, potentially coupled with a final purification step, all within a closed, automated system. nih.govresearchgate.net

| Parameter | Conventional Batch Synthesis | Prospective Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours mdpi.com |

| Heat & Mass Transfer | Often inefficient, hotspots can occur | Highly efficient and uniform |

| Safety | Handling of hazardous reagents in large volumes | Small reactor volumes, containment of hazardous intermediates |

| Scalability | Difficult, requires re-optimization | Straightforward by extending operation time ("scaling out") chemistryviews.org |

| Process Control | Limited, manual adjustments | Precise, automated control of parameters jst.org.in |

| Productivity | Lower space-time yield | Significantly higher space-time yield |

Exploration of Bio-Catalytic Transformations and Enzymatic Derivatization

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis, particularly for producing chiral molecules. openaccessgovernment.orghims-biocat.eu Given that 3-benzylcyclopentan-1-amine possesses a stereocenter, enzymatic methods are a critical area for future research.

Bio-Catalytic Synthesis: The asymmetric synthesis of chiral amines from prochiral ketones is a well-developed field in biocatalysis. researchgate.netnih.gov Enzymes such as ω-transaminases (ω-TAs), imine reductases (IReds), and amine dehydrogenases (AmDHs) are capable of converting ketones to amines with exceptionally high enantiomeric excess. acs.orgresearchgate.net The precursor, 3-benzylcyclopentanone, is an excellent candidate for such a transformation. A screening of existing enzyme libraries could identify a transaminase capable of converting it to either the (R) or (S) enantiomer of 3-benzylcyclopentan-1-amine with high selectivity. Cyclic ketones can be challenging substrates for some enzymes, but recent work has demonstrated the successful amination of small cyclic ketones in continuous flow systems, achieving high conversions and enantioselectivity. chimia.ch

| Enzyme Class | Cofactor | Amine Donor | Key Advantage |

| Transaminase (TA) | Pyridoxal-5'-phosphate (PLP) | Alanine, Isopropylamine | High enantioselectivity, wide substrate scope researchgate.net |

| Imine Reductase (IRed) | NAD(P)H | Primary/Secondary Amines | Forms secondary/tertiary amines directly |

| Amine Dehydrogenase (AmDH) | NAD(P)H | Ammonia (B1221849) | High atom economy, produces primary amines researchgate.net |

Enzymatic Derivatization: Beyond its synthesis, enzymes can be used for the selective modification of 3-benzylcyclopentan-1-amine. Lipases and proteases, often used in non-aqueous media, can catalyze the acylation of the amine group. This would allow for the creation of a library of amide derivatives under mild conditions. Furthermore, if a racemic mixture of the amine is produced, enzymes could be employed for a kinetic resolution, where one enantiomer is selectively acylated, allowing for the easy separation of the two. Benzylamine itself is often used as a derivatizing agent to enhance analytical detection, highlighting the reactivity of the benzyl-amine motif. nih.govsigmaaldrich.comscientificlabs.ie

Advanced Materials Science Applications of 3-Benzylcyclopentan-1-amine Derivatives

The unique structure of 3-benzylcyclopentan-1-amine makes it an interesting building block for new materials. The combination of the rigid cyclopentyl ring, the bulky and aromatic benzyl group, and the reactive amine functionality can be exploited to create polymers and functional materials with tailored properties.

Future research could explore the following areas:

High-Performance Polymers: The primary amine can act as a monomer in the synthesis of polyamides, polyimides, or polyureas. The bulky benzyl and cyclopentyl groups would likely impart high thermal stability, rigidity, and specific solubility characteristics to the resulting polymers. These materials could be investigated for applications in specialty plastics or advanced composites.

Epoxy Resin Curing Agents: Primary amines are widely used as curing agents for epoxy resins. The structure of 3-benzylcyclopentan-1-amine could influence the cross-linking density and the final mechanical and thermal properties of the cured resin, potentially leading to materials with enhanced toughness or a high glass transition temperature.

Functionalized Surfaces: The amine group provides a handle for grafting the molecule onto surfaces, such as silica (B1680970) or gold nanoparticles. mdpi.com This could be used to modify the surface properties, for instance, to create hydrophobic or biocompatible coatings. The benzyl group could further interact with other aromatic molecules through π-π stacking, enabling applications in sensors or separation materials.

Theoretical Insights into Complex Reaction Pathways and Selectivity

Computational chemistry provides a powerful lens for understanding and predicting chemical reactivity, which can accelerate the development of new synthetic methods and applications. For 3-benzylcyclopentan-1-amine, theoretical studies can offer crucial insights.

Reaction Mechanism and Selectivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways for the synthesis of 3-benzylcyclopentan-1-amine. For example, in the reductive amination of 3-benzylcyclopentanone, DFT can elucidate the transition states for imine formation and subsequent reduction. researchgate.net This is particularly valuable for understanding and predicting the stereoselectivity of asymmetric syntheses, whether catalyzed by chiral organocatalysts or enzymes. By modeling the enzyme's active site with the substrate docked, researchers can predict which enantiomer is likely to be formed, guiding enzyme selection and engineering efforts. mdpi.com

Conformational Analysis and Material Properties: Molecular dynamics (MD) simulations can predict the preferred conformations of the molecule and its derivatives. The orientation of the benzyl group relative to the cyclopentylamine (B150401) ring is crucial for its interaction with other molecules or its packing in a solid-state material. Computational models can also predict physical properties, such as the molecule's collision cross-section, which has been calculated for the protonated adduct ([M+H]+) to be approximately 140.8 Ų. vulcanchem.com For polymer applications, simulations could predict properties like the glass transition temperature or mechanical modulus of hypothetical polymers derived from this amine, allowing for the in silico design of new materials before committing to laboratory synthesis.

| Computational Method | Potential Application for 3-Benzylcyclopentan-1-amine |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms (e.g., reductive amination). Predict transition state energies to understand stereoselectivity. researchgate.net |

| Molecular Docking | Predict binding affinity and orientation in an enzyme active site for biocatalysis. mdpi.com |

| Molecular Dynamics (MD) | Simulate conformational flexibility and intermolecular interactions. Predict properties of derived polymers or self-assembled systems. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural features of derivatives with potential biological activity or material properties. |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Benzylcyclopentan-1-amine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .

- Dust Control : Avoid generating dust or aerosols; employ grounded equipment to prevent static discharge .

- Storage : Store in a cool, dry, ventilated area away from oxidizers and moisture. Keep containers tightly sealed .

- Emergency Response : For skin contact, wash immediately with soap and water. For ingestion, rinse mouth and seek medical attention .

Q. What synthetic routes are commonly employed for the preparation of 3-Benzylcyclopentan-1-amine?

- Methodological Answer :

- Multi-Step Synthesis : Start with cyclopentanone derivatives, followed by reductive amination with benzyl groups. For example, a Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) can introduce functional groups to the cyclopentane backbone .

- Intermediate Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates. Confirm purity via TLC or HPLC before proceeding .

Q. What characterization techniques are essential for confirming the structure of 3-Benzylcyclopentan-1-amine?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify amine proton environments and cyclopentane ring conformation .

- X-Ray Crystallography : For unambiguous structural confirmation, particularly if novel derivatives are synthesized .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields of 3-Benzylcyclopentan-1-amine derivatives?

- Methodological Answer :

- Condition Optimization : Systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) to identify yield-limiting factors .

- Analytical Cross-Check : Use internal standards (e.g., deuterated analogs) during quantification to rule out instrumental variability .

- Data Reprodubility : Replicate reactions in triplicate under inert atmospheres (N/Ar) to assess oxygen/moisture sensitivity .

Q. What strategies optimize the derivatization of 3-Benzylcyclopentan-1-amine for chromatographic analysis?

- Methodological Answer :

- Derivatization Reagents : Use 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to enhance UV/fluorescence detection. React at 60°C for 30 minutes in acetonitrile .

- HPLC Parameters : Employ a C18 column with a gradient of acetonitrile/water (0.1% TFA) for separation. Monitor at 254 nm for CNBF derivatives .

- Validation : Spike recovery tests (80–120%) to ensure derivatization efficiency and minimal matrix interference .

Q. How can isotopic labeling techniques be applied to study the metabolic pathways of 3-Benzylcyclopentan-1-amine?

- Methodological Answer :

- Deuterated Analogs : Synthesize 3-Benzylcyclopentan-1-amine-d by substituting hydrogen with deuterium at the benzyl methyl position. Use NaBD in reductive amination .

- Tracing Studies : Administer labeled compound in in vitro models (e.g., hepatocytes) and analyze metabolites via LC-MS/MS. Monitor deuteration loss to identify metabolic hotspots .

Q. What analytical challenges arise when quantifying trace impurities in 3-Benzylcyclopentan-1-amine, and how to resolve them?

- Methodological Answer :

- Sensitivity Limits : Use UPLC-MS/MS with electrospray ionization (ESI+) for sub-ppm detection of byproducts (e.g., N-oxide derivatives) .

- Sample Preparation : Liquid-liquid extraction (LLE) with dichloromethane to isolate impurities. Centrifuge at 10,000 rpm to remove particulates .

- Column Selection : HILIC columns for polar impurities; C8 columns for hydrophobic residues .

Data Contradiction and Troubleshooting

Q. How to mitigate thermal instability during reactions involving 3-Benzylcyclopentan-1-amine?

- Methodological Answer :